

"physicochemical properties of 8-(1,1-Dimethylallyl)genistein"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **8-(1,1-Dimethylallyl)genistein**

Cat. No.: **B1253078**

[Get Quote](#)

An In-Depth Technical Guide on the Physicochemical Properties of **8-(1,1-Dimethylallyl)genistein**

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-(1,1-Dimethylallyl)genistein is a prenylated isoflavone, a derivative of the well-studied phytoestrogen, genistein. The addition of the 1,1-dimethylallyl (also known as a tertiary-prenyl) group to the genistein backbone is anticipated to significantly alter its physicochemical properties, influencing its lipophilicity, membrane permeability, and ultimately its bioavailability and biological activity. Prenylated flavonoids have garnered increasing interest in drug development due to their enhanced interactions with biological membranes and protein targets. This document provides a comprehensive overview of the known and predicted physicochemical properties of **8-(1,1-Dimethylallyl)genistein**, detailed experimental protocols for their determination, and an exploration of its expected biological activities based on the behavior of related compounds.

Physicochemical Properties

Quantitative data for **8-(1,1-Dimethylallyl)genistein** is not extensively available in the literature. The following table summarizes known data for the compound and its close isomer, 6-(1,1-Dimethylallyl)genistein, alongside experimentally determined values for the parent

compound, genistein, for comparative purposes. The prenyl group is expected to increase lipophilicity (higher logP) and decrease aqueous solubility compared to genistein.

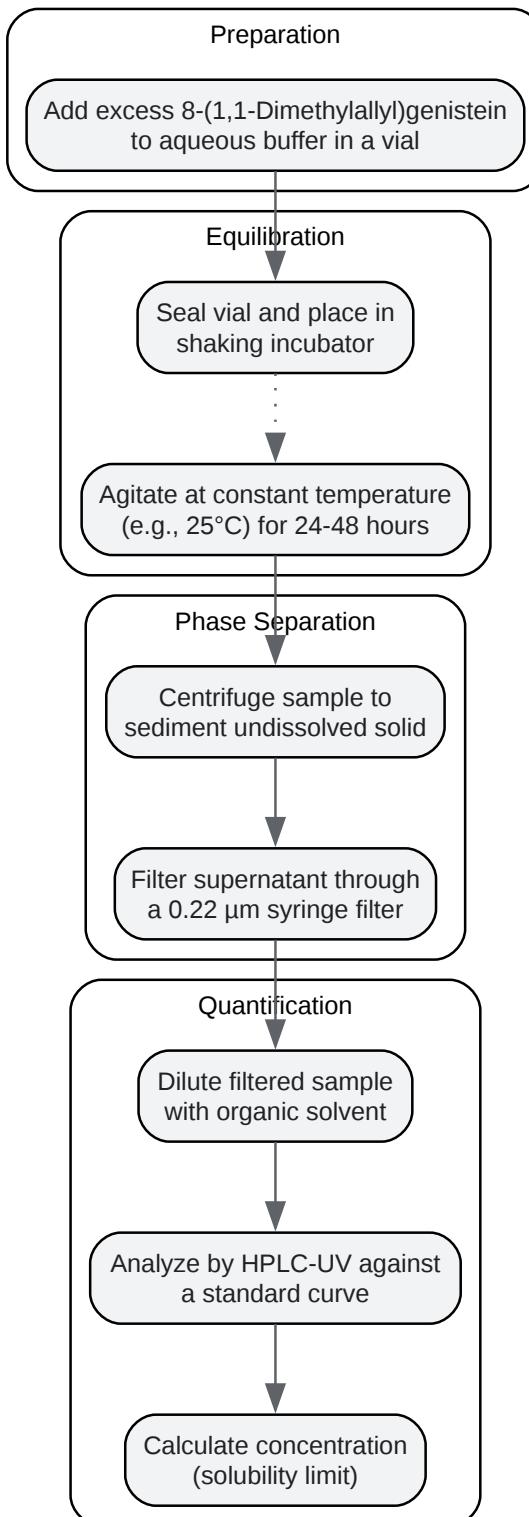
Property	Value for 8-(1,1-Dimethylallyl)genistein & Isomers	Value for Genistein (Parent Compound)	Data Source
Molecular Formula	C ₂₀ H ₁₈ O ₅	C ₁₅ H ₁₀ O ₅	
Molecular Weight	338.35 g/mol , 338.4 g/mol (Computed for isomer)	270.24 g/mol	
Appearance	Powder	Crystalline Solid	
XLogP3 (Computed)	4.6 (Computed for 6-(1,1-dimethylallyl)genistein)	2.7 (Computed)	
LogP (Experimental)	Not available	3.04 ± 0.02	
Aqueous Solubility	Predicted to be low	Poor/Practically Insoluble. Approx. 0.01 mg/mL.	
Solubility in Organic Solvents	Predicted to be soluble in DMSO, DMF, Acetone	Soluble in DMSO and Dimethylformamide (~30 mg/mL)	
pKa (Predicted)	Not available	7.63 (Estimated)	
Natural Source	Moghania philippinensis	Soybeans, Fava beans, Kudzu	

Experimental Protocols

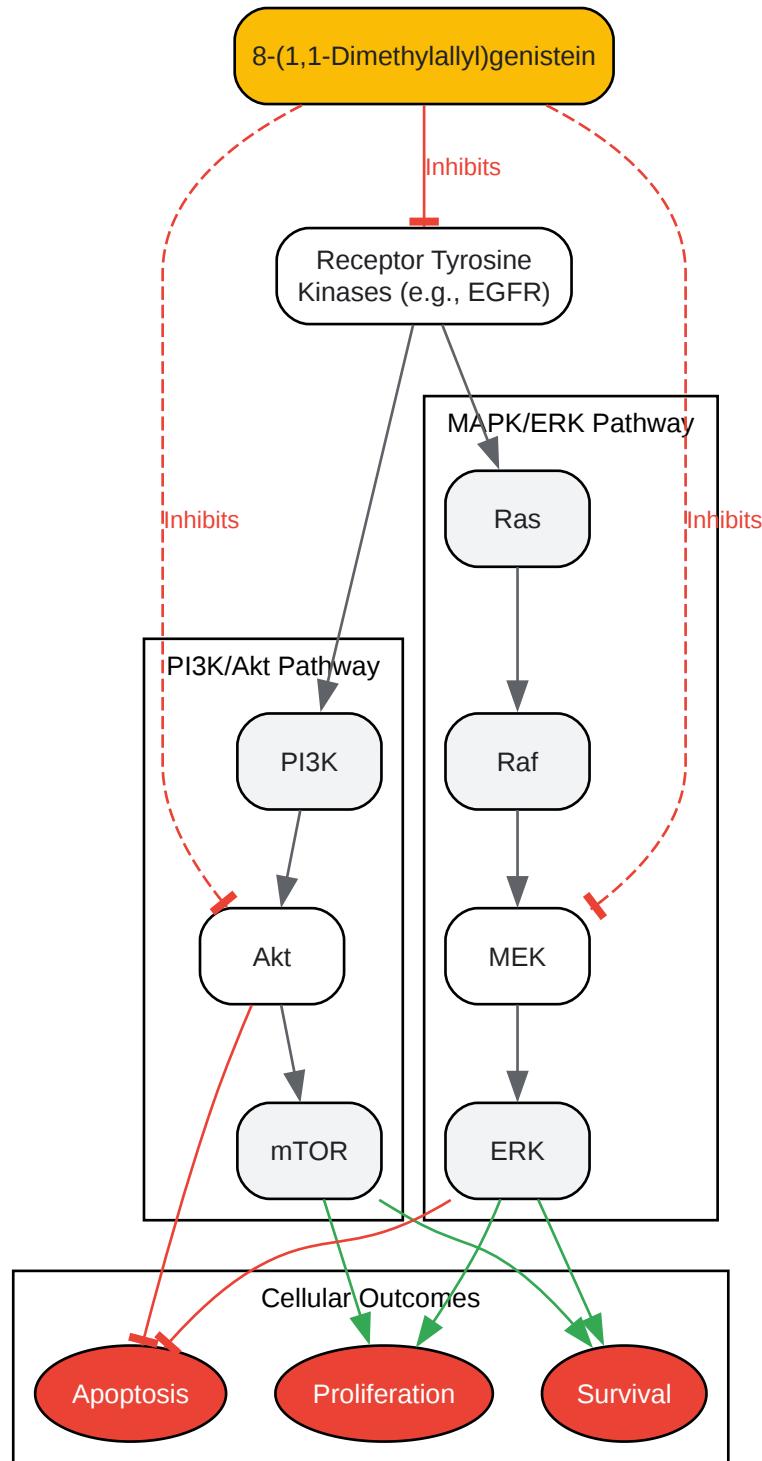
Detailed experimental data for **8-(1,1-Dimethylallyl)genistein** are scarce. The following are standard, detailed methodologies for determining the key physicochemical properties of poorly soluble flavonoids, which are directly applicable to the target compound.

Determination of Aqueous Solubility (Shake-Flask Method)

The saturation shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.


Principle: An excess amount of the solid compound is agitated in a solvent at a constant temperature until equilibrium is reached. The saturated solution is then filtered, and the concentration of the dissolved compound is determined, typically by High-Performance Liquid Chromatography (HPLC).

Methodology:


- **Preparation:** Add an excess amount of **8-(1,1-Dimethylallyl)genistein** (e.g., 5-10 mg) to a glass vial containing a known volume (e.g., 5 mL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
- **Equilibration:** Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C). Agitate the suspension at a constant speed (e.g., 150 rpm) for a sufficient period to reach equilibrium, typically 24 to 48 hours.
- **Phase Separation:** After equilibration, allow the vials to stand to let undissolved solids sediment. To separate the solid and liquid phases, withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove all particulate matter. Centrifugation prior to filtration can also be employed to ensure complete removal of solids.
- **Quantification:**
 - Prepare a series of standard solutions of **8-(1,1-Dimethylallyl)genistein** of known concentrations in a suitable organic solvent (e.g., methanol or DMSO).
 - Dilute the filtered supernatant with the same solvent used for the standards.
 - Analyze the diluted sample and the standard solutions by a validated reverse-phase HPLC-UV method. A C18 column is typically used with a mobile phase gradient of acetonitrile and water (with 0.1% formic acid).

- Construct a calibration curve from the peak areas of the standard solutions.
- Calculate the concentration of the compound in the saturated solution by interpolating its peak area from the calibration curve, accounting for the dilution factor.

Experimental Workflow: Shake-Flask Solubility Assay

Key Signaling Pathways Modulated by Genistein Analogs

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. ["physicochemical properties of 8-(1,1-Dimethylallyl)genistein"]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1253078#physicochemical-properties-of-8-1-1-dimethylallyl-genistein>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com